Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area vs. Parent Scaffold and Regioisomer
The target compound displays a calculated LogP of 1.44 and a PSA of 78.6 Ų . Its parent scaffold, 6-chloropyridazin-3(2H)-one (CAS 19064-67-6), lacks the 4-acetamido substituent and has a lower molecular weight (130.53 g·mol⁻¹) and correspondingly lower PSA (approximately 46 Ų) . The regioisomer 3-acetamido-6-chloropyridazine (CAS 14959-31-0) is reported with a molecular weight of 171.58 g·mol⁻¹ (C6H6ClN3O vs. C6H6ClN3O2), lacking the ring-oxo group, which alters both hydrogen-bonding capacity and LogP .
| Evidence Dimension | LogP (lipophilicity) and PSA (polar surface area) |
|---|---|
| Target Compound Data | LogP = 1.44; PSA = 78.6 Ų; MW = 187.58 g·mol⁻¹ |
| Comparator Or Baseline | 6-Chloropyridazin-3(2H)-one: MW = 130.53 g·mol⁻¹, PSA ≈ 46 Ų; 3-Acetamido-6-chloropyridazine: MW = 171.58 g·mol⁻¹, C6H6ClN3O |
| Quantified Difference | MW increase of +57.05 vs. parent scaffold; MW difference of +16.0 vs. 3-acetamido isomer; PSA increase of ~32.6 Ų vs. parent scaffold |
| Conditions | Calculated values from ChemSrc database ; comparator data from vendor technical datasheets |
Why This Matters
The LogP of 1.44 combined with PSA of 78.6 Ų places this compound in fragment-like oral bioavailability space, whereas the non-oxo regioisomer shifts lipophilicity and hydrogen-bonding character unpredictably, potentially altering membrane permeability and off-target binding profiles.
